molecular formula C9H9NO3S2 B1608139 2-(1,3-Dithiolan-2-yl)-4-nitrophenol CAS No. 261704-15-8

2-(1,3-Dithiolan-2-yl)-4-nitrophenol

Cat. No.: B1608139
CAS No.: 261704-15-8
M. Wt: 243.3 g/mol
InChI Key: FUIXIBWXXKRUDP-UHFFFAOYSA-N
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Description

2-(1,3-Dithiolan-2-yl)-4-nitrophenol (CAS: 261704-15-8) is a nitroaromatic compound with the molecular formula C₉H₉NO₃S₂ and a molecular weight of 243.3 g/mol . Its structure comprises a 4-nitrophenol moiety substituted at the 2-position with a 1,3-dithiolane ring, a five-membered sulfur-containing heterocycle. This compound is of interest in organic synthesis and materials science due to the electron-withdrawing nitro group and the sulfur-rich dithiolane ring, which may influence reactivity, stability, and intermolecular interactions.

Properties

IUPAC Name

2-(1,3-dithiolan-2-yl)-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S2/c11-8-2-1-6(10(12)13)5-7(8)9-14-3-4-15-9/h1-2,5,9,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIXIBWXXKRUDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(S1)C2=C(C=CC(=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384040
Record name 2-(1,3-dithiolan-2-yl)-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261704-15-8
Record name 2-(1,3-dithiolan-2-yl)-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dithiolan-2-yl)-4-nitrophenol typically involves the reaction of a nitrophenol derivative with 1,2-ethanedithiol in the presence of a catalyst. One common method involves the use of a Lewis acid catalyst, such as zinc chloride, to facilitate the formation of the 1,3-dithiolane ring . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or dichloromethane, to achieve high yields.

Industrial Production Methods

Industrial production of 2-(1,3-Dithiolan-2-yl)-4-nitrophenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization or chromatography, to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dithiolan-2-yl)-4-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, catalytic hydrogenation with palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Aminophenol derivatives.

    Substitution: Ethers, esters.

Mechanism of Action

The mechanism of action of 2-(1,3-Dithiolan-2-yl)-4-nitrophenol involves its interaction with molecular targets, such as enzymes or receptors. The compound’s nitrophenol group can participate in hydrogen bonding and electrostatic interactions, while the 1,3-dithiolane ring can engage in covalent bonding with thiol groups on proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dithiolane-Containing Analogues

1-{4-Chloro-2-[2-(2-fluorophenyl)-1,3-dithiolan-2-yl]phenyl}-2-methyl-1H-imidazole-5-carbaldehyde
  • Structure : This compound (C₂₀H₁₆ClFN₂OS₂) features a 1,3-dithiolane ring attached to a fluorophenyl-substituted aromatic system and an imidazole-carbaldehyde group .
  • Crystallographic Data :
    • Space group: P2₁/c, with unit cell parameters a = 18.5654 Å, b = 9.2730 Å, c = 24.7174 Å, β = 116.807° .
    • The dithiolane ring exhibits partial disorder (occupancy ratio 0.849:0.151), influencing molecular packing .
    • Stabilized by weak C—H···O interactions and π-π stacking (3.4326–3.4922 Å) between aromatic rings .
  • Comparison: Unlike 2-(1,3-dithiolan-2-yl)-4-nitrophenol, this compound’s extended aromatic system and imidazole group enhance π-π interactions and introduce halogen bonding (Cl···S contacts: 3.5185 Å) .

Nitrophenol Derivatives

4-Nitrophenol Sodium Salt Dihydrate
  • Structure : O₂NC₆H₄ONa·2H₂O (CAS: 824-78-2), molecular weight 197.12 g/mol .
  • Properties: Water-soluble due to the ionic sodium group, unlike the neutral and likely less soluble 2-(1,3-dithiolan-2-yl)-4-nitrophenol.
  • Applications : Used as a reagent in biochemical assays, whereas sulfur-containing derivatives like the target compound may have niche roles in catalysis or material stabilization .
(E)-2-[((4-Fluorophenyl)imino)methyl]-4-nitrophenol
  • Structure : Features an imine (-CH=N-) group instead of the dithiolane ring .
  • Spectroscopic Properties : The imine group introduces distinct UV-Vis absorption bands and alters electronic conjugation compared to the sulfur-rich dithiolane .
  • Crystallography : Exhibits planar geometry with dihedral angles <20° between aromatic rings, contrasting with the twisted conformations in dithiolane derivatives .

Heterocyclic Analogues

4-(2-Nitrophenyl)-1,3-dioxolan-2-one (3af)
  • Structure : Contains a 1,3-dioxolane ring (oxygen-based) instead of dithiolane .
  • Synthesis : Prepared via cycloaddition with 31% yield, suggesting that sulfur substitution (as in the target compound) might require alternative synthetic routes .
  • Reactivity : The dioxolane’s oxygen atoms increase polarity but reduce thiol-mediated redox activity compared to dithiolane derivatives .

Toxicological and Metabolic Considerations

Nitrophenol Toxicity Profile

  • 4-Nitrophenol: Associated with hematological effects (e.g., methemoglobinemia) and ocular toxicity in animal studies, though human data are lacking .
  • Biomarkers: Urinary 4-nitrophenol is non-specific (may derive from nitrobenzene or pesticides), complicating exposure assessment .

Target Compound Considerations

  • The dithiolane ring in 2-(1,3-dithiolan-2-yl)-4-nitrophenol may alter metabolism compared to simple nitrophenols.

Biological Activity

2-(1,3-Dithiolan-2-yl)-4-nitrophenol is a compound of significant interest due to its unique structural features, which include a nitrophenol moiety and a 1,3-dithiolane ring. These characteristics contribute to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(1,3-Dithiolan-2-yl)-4-nitrophenol can be represented as follows:

C9H7NO3S2\text{C}_9\text{H}_7\text{N}\text{O}_3\text{S}_2

This structure combines the functional properties of both the nitrophenol group, known for its reactivity with biological macromolecules, and the dithiolane ring, which can engage in covalent interactions with thiol-containing proteins.

The biological activity of 2-(1,3-Dithiolan-2-yl)-4-nitrophenol is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor or modulator of enzymes due to the presence of the nitrophenol group, which can form hydrogen bonds and electrostatic interactions with active sites on enzymes.
  • Covalent Bonding : The 1,3-dithiolane ring can covalently bond with thiol groups on proteins, potentially altering their function and leading to downstream biological effects.

Antimicrobial Activity

Research indicates that 2-(1,3-Dithiolan-2-yl)-4-nitrophenol exhibits significant antimicrobial properties. A study demonstrated that it inhibits the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Anticancer Properties

The compound has also been investigated for its anticancer activities. In vitro studies show that it can induce apoptosis in cancer cell lines by activating specific signaling pathways that lead to cell death. The unique structural features may enhance its ability to target cancer cells selectively while sparing normal cells .

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of 2-(1,3-Dithiolan-2-yl)-4-nitrophenol against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL for both strains. The compound was shown to disrupt cell membrane integrity and inhibit biofilm formation .

Anticancer Mechanism Investigation

Another research project focused on the anticancer mechanism of this compound in human breast cancer cells (MCF-7). Treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent .

Comparative Analysis

To contextualize the biological activity of 2-(1,3-Dithiolan-2-yl)-4-nitrophenol, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
4-Nitrophenol Lacks dithiolane ringAntimicrobial but less potent than target
2-(1,3-Dithiolan-2-yl)phenol Lacks nitro groupReduced reactivity and biological activity
Dithiolan-containing derivatives Varies based on substituentsDiverse activities but structurally different

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-Dithiolan-2-yl)-4-nitrophenol
Reactant of Route 2
2-(1,3-Dithiolan-2-yl)-4-nitrophenol

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